molecular formula C17H22O5 B167830 [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate CAS No. 10092-04-3

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

Cat. No.: B167830
CAS No.: 10092-04-3
M. Wt: 306.4 g/mol
InChI Key: NEIIKBWBBCJSQU-DGIONXRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C17H22O5 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85247. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10092-04-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1R,3aS,5R,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9-,11?,12+,14-,15-,17+/m1/s1

InChI Key

NEIIKBWBBCJSQU-DGIONXRUSA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3(C1C=CC3=O)C)OC(=O)C

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C

Synonyms

isotenulin

Origin of Product

United States

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